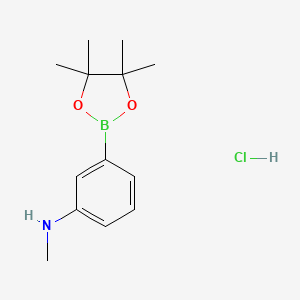

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Descripción

Historical Development of Borylated Aniline Derivatives

The synthesis of borylated aniline derivatives traces its origins to the mid-20th century, coinciding with the discovery of hydroboration by H.C. Brown in the 1950s. Early efforts focused on trialkylboranes, but their pyrophoric nature and limited stability hindered applications in complex synthesis. The 1980s saw a paradigm shift with the introduction of pinacol boronic esters, which offered enhanced air stability and compatibility with diverse reaction conditions. These advances paved the way for iridium-catalyzed borylation, a breakthrough enabling regioselective functionalization of aromatic substrates.

For anilines, early methods struggled with competing ortho- and para-borylation. In 2004, the Singleton group demonstrated that N-(Boc)-protected anilines preferentially undergo ortho-borylation using iridium catalysts, a finding later extended to other directing groups. This work addressed long-standing regioselectivity challenges, particularly for electron-rich arenes. Subsequent studies revealed that steric effects from substituents like fluorine could further modulate selectivity, though ortho-substituted anilines often exhibited attenuated reactivity. The development of bench-stable boronate esters, such as the tetramethyl-1,3,2-dioxaborolane moiety, marked another milestone, allowing isolation via neutral alumina instead of silica to prevent deborylation.

Emergence of N-Methyl-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline Hydrochloride in Scientific Literature

The specific compound This compound first gained attention in the late 2000s as part of efforts to expand the scope of borylated aromatic amines. Its structure combines a meta-boryl group with an N-methylaniline backbone, a configuration that balances electronic and steric properties for cross-coupling reactions. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous-phase Suzuki-Miyaura couplings.

Key synthetic routes involve iridium-catalyzed C–H borylation of N-methylaniline derivatives. For example, treatment of N-methyl-3-iodoaniline with bis(pinacolato)diboron under iridium catalysis yields the corresponding boronate ester, which is subsequently converted to the hydrochloride via HCl treatment. Alternative approaches employ palladium-mediated coupling of aniline precursors with boron electrophiles, though these methods often require stringent anhydrous conditions. The compound’s stability under acidic conditions, a rarity among boronic esters, has made it particularly valuable in multistep syntheses requiring proton-sensitive intermediates.

Significance in Organoboron Chemistry

Within organoboron chemistry, this compound exemplifies three transformative trends: (1) the integration of boronate esters with nitrogen-containing aromatics, (2) the exploitation of hydrochloride salts to enhance processability, and (3) the strategic placement of boron at meta positions to avoid steric clashes in catalytic cycles. The tetramethyl-1,3,2-dioxaborolane group confers exceptional stability against protodeboronation, a common issue in Suzuki-Miyaura couplings of electron-deficient arylboronates.

The compound’s utility extends beyond traditional cross-couplings. Recent work demonstrates its role as a radical precursor under oxidative conditions, where the carbon-boron bond cleaves to generate aryl radicals for C–H functionalization. This dual reactivity—participating in both polar and radical mechanisms—positions it as a linchpin in modular synthesis strategies. Additionally, the N-methyl group prevents unwanted oxidation of the amine moiety during reactions, a critical advantage over unprotected aniline boronates.

Relationship to Other Borylated N-Methylaniline Compounds

Comparative studies with related structures reveal nuanced structure-activity relationships. For instance, para-borylated analogs like N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)methylaniline exhibit higher electrophilicity at the boron center due to reduced conjugation with the amine. Conversely, the meta substitution in N-methyl-3-borylaniline hydrochloride minimizes steric hindrance, enabling efficient transmetalation in palladium-catalyzed reactions.

Electronic effects also diverge sharply: meta-boryl groups exert weaker electron-withdrawing effects compared to para-substituted counterparts, as evidenced by Hammett substituent constants (σmeta = 0.37 vs. σpara = 0.45 for Bpin groups). This difference translates to higher reaction yields in couplings involving electron-rich partners, where para-borylated compounds may overstabilize intermediates. Furthermore, the hydrochloride counterion enhances crystallinity, simplifying purification compared to neutral boronate esters.

Current Research Challenges and Opportunities

Despite its advantages, several challenges persist. Regioselective borylation of N-methylanilines remains sensitive to substrate electronics; electron-donating groups at the para position can divert catalysis to undesired sites. Additionally, the hydrochloride salt’s hygroscopicity complicates long-term storage, necessitating inert atmosphere handling. Recent advances in flow chemistry offer partial solutions, enabling in situ generation of the boronate ester immediately prior to use.

Opportunities abound in asymmetric synthesis and materials science. The compound’s boron-nitrogen synergy could enable chiral induction in catalysis, leveraging the amine’s lone pair to coordinate metals or stabilize transition states. Preliminary work shows promise in nickel-catalyzed enantioselective cross-couplings, where the N-methyl group prevents catalyst deactivation via amine coordination. In materials applications, its rigid aromatic-boronate structure serves as a building block for covalent organic frameworks (COFs) with tunable luminescent properties.

Future research directions may focus on:

- Developing water-tolerant borylation catalysts to streamline hydrochloride synthesis

- Exploring photoredox activation of the carbon-boron bond for radical cascade reactions

- Integrating computational models to predict regioselectivity in polyfunctionalized anilines

This compound’s unique blend of stability, reactivity, and modularity ensures its continued prominence in synthetic methodologies. As organoboron chemistry evolves toward greener and more efficient paradigms, N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride stands poised to address both fundamental and applied challenges in the field.

Propiedades

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5;/h6-9,15H,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWKDXZBDMPVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has the following chemical characteristics:

- Molecular Formula : C₁₃H₂₁BClNO₂

- CAS Number : 2377610-84-7

- IUPAC Name : N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

- Purity : Typically around 95% to 98% depending on the supplier

Applications in Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It acts as a key intermediate in the synthesis of various organic compounds. The presence of the dioxaborolane moiety allows for efficient boron-mediated reactions, which are crucial in forming carbon-carbon bonds.

Table 1: Key Reactions Involving this compound

Applications in Material Science

In material science, this compound is utilized for developing advanced materials with specific properties. Its ability to form stable complexes with metals makes it suitable for creating conductive polymers and nanocomposites.

Case Study: Conductive Polymers

A study demonstrated that incorporating this compound into polymer matrices enhanced electrical conductivity significantly. The resulting materials showed promise for applications in flexible electronics and sensors.

Biological Applications

This compound has also been explored for its biological applications. Its derivatives have shown potential in drug development and as therapeutic agents due to their ability to interact with biological targets effectively.

Table 2: Biological Activities of Derivatives

Mecanismo De Acción

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, affecting their activity. The exact pathways involved depend on the specific biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

N-Methyl-2-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline Hydrochloride

- CAS : 2377610-55-2

- Molecular Formula: C₁₃H₂₁BClNO₂ (identical to the meta isomer)

- Key Difference : Boronate ester group at the ortho position on the aniline ring .

4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline Hydrochloride

- CAS : 616227-14-6

- Molecular Formula: C₁₂H₁₉BClNO₂

- Key Difference : Boronate ester at the para position; lacks the N-methyl group .

- Impact : Para substitution often enhances electronic conjugation, which could improve coupling efficiency in certain reactions.

3-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)Aniline Hydrochloride

- CAS: Not explicitly listed (see for synonyms).

- Key Difference : Six-membered dioxaborinan ring (vs. five-membered dioxaborolan in the parent compound).

- Impact : Larger ring size may alter solubility and stability. The 5,5-dimethyl substituents reduce ring strain compared to tetramethyl dioxaborolan derivatives .

Functional Group Variations

N,N-Dimethyl-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline Hydrochloride

- CAS : MFCD11052310

- Molecular Formula: C₁₄H₂₃BClNO₂

- Key Difference : N,N-Dimethyl substitution (vs. N-methyl in the parent compound) .

- Impact : Increased steric bulk at the nitrogen may reduce nucleophilicity, affecting downstream reactivity.

1-Methyl-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-(Trifluoromethyl)-1H-Pyrazole

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Ring Type | Key Feature |

|---|---|---|---|---|---|

| N-Methyl-3-(tetramethyl-dioxaborolan-2-yl)aniline HCl | 2377610-84-7 | C₁₃H₂₁BClNO₂ | meta | 5-membered (dioxaborolan) | N-methyl, tetramethyl boronate |

| N-Methyl-2-(tetramethyl-dioxaborolan-2-yl)aniline HCl | 2377610-55-2 | C₁₃H₂₁BClNO₂ | ortho | 5-membered (dioxaborolan) | Ortho substitution |

| 4-(Tetramethyl-dioxaborolan-2-yl)aniline HCl | 616227-14-6 | C₁₂H₁₉BClNO₂ | para | 5-membered (dioxaborolan) | Para substitution, no N-methyl |

| 3-(5,5-Dimethyl-dioxaborinan-2-yl)aniline HCl | N/A | C₁₁H₁₇BClNO₂ | meta | 6-membered (dioxaborinan) | Larger ring, dimethyl groups |

| N,N-Dimethyl-3-(tetramethyl-dioxaborolan-2-yl)aniline HCl | MFCD11052310 | C₁₄H₂₃BClNO₂ | meta | 5-membered (dioxaborolan) | N,N-dimethyl substitution |

Commercial Availability and Pricing

- N-Methyl-3-(tetramethyl-dioxaborolan-2-yl)aniline hydrochloride is available from Aaron Chemicals LLC (50 mg: $201; 1 g: $782) and Combi-Blocks (98% purity) .

Actividad Biológica

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with significant biological implications, particularly in medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and potential applications in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 2377610-84-7. It features a complex structure that includes a boron-containing dioxaborolane moiety, which is crucial for its reactivity and biological activity. The compound can be synthesized through the reaction of aniline derivatives with boronic acids, followed by the formation of the hydrochloride salt .

Target of Action

this compound is primarily known for its role in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, making this compound valuable in organic synthesis .

Mode of Action

The compound acts as an electrolyte additive in lithium-ion batteries. It facilitates the decomposition of hexafluorophosphate (), leading to the formation of a robust solid electrolyte interface (SEI) that enhances lithium ion conductivity. This mechanism helps suppress lithium dendrite growth, which is a significant issue in battery technology .

Antimicrobial Properties

Recent studies have indicated that derivatives of boronic acids exhibit antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .

Cytotoxicity and Cancer Research

In cancer research contexts, boronic acid derivatives are being explored for their potential to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide | Moderate against MRSA | 4–8 | - |

| N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide | Potent against TB strains | 0.5–1.0 | - |

| This compound | - | - | - |

Case Studies

Case Study 1: Electrolyte Additive in Lithium-Ion Batteries

A study demonstrated that incorporating this compound into lithium-ion battery electrolytes significantly improved the SEI's stability and conductivity. The results indicated a reduction in dendrite formation and enhanced battery life.

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity against resistant bacterial strains, derivatives similar to this compound exhibited promising results with MIC values suggesting potential for further development as antibacterial agents .

Q & A

Q. Basic Research Focus

¹H and ¹³C NMR : Confirm the presence of the methyl groups on the boron (δ ~1.3 ppm for pinacol methyls) and the aromatic protons (δ 6.5–7.5 ppm) .

¹¹B NMR : Identify the boronic ester peak (δ ~30 ppm) to verify integrity .

X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns, as demonstrated for analogous compounds .

How does the methyl group on the aniline nitrogen influence reactivity in cross-coupling reactions?

Advanced Research Focus

The N-methyl group:

- Enhances solubility in organic solvents, facilitating homogeneous reaction conditions.

- Reduces nucleophilicity of the amine, minimizing undesired side reactions (e.g., ligand displacement in Pd catalysis) .

Methodological Insight : - Compare coupling efficiencies of methylated vs. non-methylated analogs using kinetic studies or DFT calculations .

What are common challenges in maintaining boronic ester stability during storage?

Q. Basic Research Focus

Hydrolysis : The dioxaborolane ring is sensitive to moisture. Store under inert atmosphere (Ar/N₂) at room temperature (RT) in desiccated conditions .

Light sensitivity : Use amber vials to prevent photodegradation.

Advanced Strategy :

- Characterize degradation products via LC-MS and adjust storage protocols (e.g., low-temperature storage for long-term stability) .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Q. Advanced Research Focus

Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl halides .

Solvent/base systems : Use DME/H₂O with K₂CO₃ for biphasic conditions or THF with CsF for anhydrous systems .

Temperature : 80–100°C for aryl chlorides; RT for activated bromides.

Data-Driven Optimization :

- Design a factorial experiment to test variables (e.g., catalyst loading, solvent ratios) and analyze yields via ANOVA .

What strategies mitigate low yields in cross-coupling reactions with sterically hindered partners?

Q. Advanced Research Focus

Microwave-assisted synthesis : Enhance reaction rates and reduce steric hindrance effects .

Pre-activation : Convert the boronic ester to a more reactive trifluoroborate salt using KHF₂ .

Ligand screening : Test bulky ligands (e.g., SPhos, XPhos) to improve catalyst turnover .

How can contradictory crystallography data for similar compounds inform structural analysis?

Q. Advanced Research Focus

Compare unit cell parameters : For example, the crystal structure of 3-(tetramethyl-dioxaborolan-2-yl)aniline (space group P2₁/c, Z = 4) shows hydrogen bonding patterns that may differ in N-methylated derivatives .

Validate via DFT : Use computational models to reconcile experimental vs. theoretical bond lengths/angles .

What role does this compound play in synthesizing pharmaceutical intermediates?

Q. Advanced Research Focus

Building block for kinase inhibitors : The boronic ester enables late-stage diversification via Suzuki coupling to introduce heteroaryl groups .

Pro-drug applications : The hydrochloride salt improves aqueous solubility for in vivo studies .

Case Study :

- Coupling with 5-bromopyridine-2-carboxamide (CAS 92829-67-9) yields a potential intermediate for antitumor agents .

How can researchers address discrepancies in reported reaction conditions for analogous boronic esters?

Q. Methodological Approach

Systematic review : Compile literature data (e.g., solvent, catalyst, temperature) into a comparative table (see Table 1).

Reproducibility testing : Replicate high-impact protocols and analyze outliers using kinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.